molecular formula C29H30N2O4 B12144665 (4E)-5-(4-ethylphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(4-ethylphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B12144665
M. Wt: 470.6 g/mol
InChI Key: PLEGNSUZVOSZJE-IMVLJIQESA-N
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Description

5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of various substituents through selective reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the aromatic rings using halogenated intermediates and nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and catalysts like Pd/C.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may yield an alcohol.

Scientific Research Applications

5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethylphenyl)-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O4/c1-5-20-8-10-22(11-9-20)26-25(27(32)23-12-13-24(19(4)15-23)35-18(2)3)28(33)29(34)31(26)17-21-7-6-14-30-16-21/h6-16,18,26,32H,5,17H2,1-4H3/b27-25+

InChI Key

PLEGNSUZVOSZJE-IMVLJIQESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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